2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester
Overview
Description
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is an organoboron compound with the molecular formula C13H19BClNO2 and a molar mass of 267.56 g/mol . This compound is a derivative of boronic acid and is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves its transformation into a range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres, leading to the creation of a broad array of diverse molecules with high enantioselectivity . These transformations are of considerable interest in synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be tempered by air and moisture sensitivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester typically involves the reaction of 2-Amino-3-chloro-5-methylphenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions overnight . The product is then purified using flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted boronic acids and esters, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester has several scientific research applications:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: This compound is used in the synthesis of biologically active molecules and drug candidates.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
- 2-Amino-4-chlorophenylboronic acid, pinacol ester
Uniqueness
2-Amino-3-chloro-5-methylphenyboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both amino and chloro groups on the aromatic ring enhances its versatility in organic synthesis compared to other boronic esters .
Properties
IUPAC Name |
2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKMGNQLTMYBJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136771 | |
Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-87-7 | |
Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 2-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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